N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with an appropriate aldehyde under acidic conditions. This reaction is usually carried out in ethanol as a solvent at elevated temperatures.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and 4-ethylbenzoic acid.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound targets bacterial enzymes and disrupts essential metabolic pathways, leading to cell death . In its anticancer activity, the compound inhibits key proteins involved in cell cycle regulation and apoptosis, thereby preventing cancer cell growth and inducing programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide stands out due to its unique combination of functional groups, which confer distinct biological activities. Its 2-methylphenyl and 4-ethylbenzamide moieties contribute to its enhanced antimicrobial and anticancer properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C23H20N2OS |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H20N2OS/c1-3-16-11-13-17(14-12-16)22(26)24-19-9-6-7-18(15(19)2)23-25-20-8-4-5-10-21(20)27-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
KFFPMQQTUPFZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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